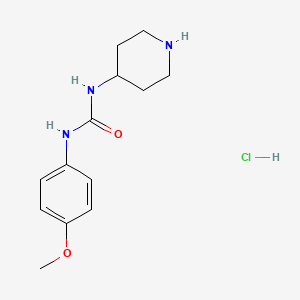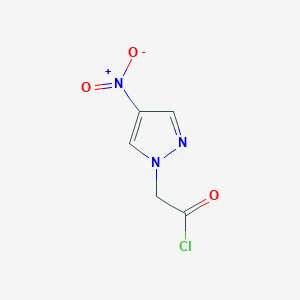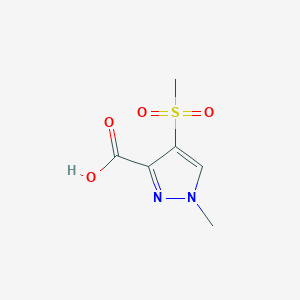![molecular formula C22H20N4O3 B2791759 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 955597-81-6](/img/structure/B2791759.png)
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MIPA, and it has been synthesized through a specific method that involves several steps. MIPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations and advantages for lab experiments. Moreover, researchers have identified several future directions for MIPA research that could lead to significant advancements in various fields.
Mécanisme D'action
MIPA exerts its biological effects by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, MIPA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. Moreover, MIPA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
MIPA has been shown to have several biochemical and physiological effects. For example, MIPA has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, MIPA has also been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, MIPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MIPA has several advantages and limitations for lab experiments. One of the significant advantages of MIPA is its ability to selectively target specific enzymes and proteins, making it an ideal candidate for drug development. Moreover, MIPA has been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of MIPA is its low solubility, which can make it challenging to use in certain experiments.
Orientations Futures
Researchers have identified several future directions for MIPA research that could lead to significant advancements in various fields. One of the most significant future directions is the development of MIPA-based drugs for cancer and neurodegenerative diseases. Moreover, researchers are also exploring the potential applications of MIPA in other fields, such as infectious diseases and autoimmune disorders. Additionally, researchers are also studying the mechanisms of action of MIPA to gain a better understanding of its biological effects.
Conclusion
In conclusion, N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide, commonly referred to as MIPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. MIPA has been synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations and advantages for lab experiments. Moreover, researchers have identified several future directions for MIPA research that could lead to significant advancements in various fields.
Méthodes De Synthèse
MIPA is synthesized through a multistep process that involves several chemical reactions. The first step involves the synthesis of 6-methoxyimidazo[1,2-b]pyridazine, which is then reacted with 3-bromoaniline to form 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline. The next step involves the reaction of 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with 4-methoxybenzoyl chloride to form N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methoxybenzamide. Finally, the last step involves the reaction of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methoxybenzamide with acetic anhydride to form MIPA.
Applications De Recherche Scientifique
MIPA has been extensively studied for its potential applications in various research fields. One of the most significant applications of MIPA is in cancer research. MIPA has been shown to inhibit the growth of cancer cells by targeting specific proteins and enzymes that are involved in cancer cell proliferation. Moreover, MIPA has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease. MIPA has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-8-6-15(7-9-18)12-21(27)23-17-5-3-4-16(13-17)19-14-26-20(24-19)10-11-22(25-26)29-2/h3-11,13-14H,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJWRNRMDDJSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
![Methyl (2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate](/img/structure/B2791679.png)

![3-[methyl(phenylsulfonyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2791681.png)



![N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2791692.png)
![7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2791693.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2791698.png)